1-hydroxy-5-methylchromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
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Overview
Description
11-methyl-8-oxa-12,14,15-triazatetracyclo[8700(2),?0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione involves multiple steps, including cyclization and functional group transformations. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature conditions .
Industrial Production Methods
similar compounds are often produced using batch or continuous flow reactors, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 8-oxa-12,13,17-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile
- N-[(9E)-8,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(17),2(4),6,11(16),12,14-heptaen-9-ylidene]benzamide
Uniqueness
11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.0(2),?.0(1)(3),(1)?]heptadeca-1(10),2(7),3,5,11,13(17)-hexaene-9,16-dione is unique due to its specific methyl and oxa substitutions, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C14H9N3O3 |
---|---|
Molecular Weight |
267.24 g/mol |
IUPAC Name |
11-methyl-8-oxa-12,14,15-triazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(17),2,4,6,10,12-hexaene-9,16-dione |
InChI |
InChI=1S/C14H9N3O3/c1-6-9-10(11-12(15-6)16-17-13(11)18)7-4-2-3-5-8(7)20-14(9)19/h2-5H,1H3,(H2,15,16,17,18) |
InChI Key |
OBTLGRNZJBTVAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=N1)NNC3=O)C4=CC=CC=C4OC2=O |
Origin of Product |
United States |
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